BenchChemオンラインストアへようこそ!

1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one

Medicinal Chemistry Pharmacophore Design Drug-Likeness

1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one (CAS 13568-76-8), also designated NSC-144776, is a fused heterocyclic small molecule (C7H9N3OS; MW 183.23 g/mol) comprising a pyrazole ring annulated to a 1,4-thiazin-5-one system. It belongs to the 1,4-dihydropyrazolo[3,4-b][1,4]thiazine-5-one class, which has been claimed in patents as Hedgehog (Hh)-signaling pathway inhibitors for oncological applications, though the specific biological data for this N1,N3-dimethyl-substituted member remains sparsely reported relative to its N1-phenyl congeners.

Molecular Formula C7H9N3OS
Molecular Weight 183.23 g/mol
CAS No. 13568-76-8
Cat. No. B1346444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one
CAS13568-76-8
Molecular FormulaC7H9N3OS
Molecular Weight183.23 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1NC(=O)CS2)C
InChIInChI=1S/C7H9N3OS/c1-4-6-7(10(2)9-4)12-3-5(11)8-6/h3H2,1-2H3,(H,8,11)
InChIKeyTVNQKWOUDNXVBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one (CAS 13568-76-8) – Structural and Pharmacophoric Baseline


1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one (CAS 13568-76-8), also designated NSC-144776, is a fused heterocyclic small molecule (C7H9N3OS; MW 183.23 g/mol) comprising a pyrazole ring annulated to a 1,4-thiazin-5-one system [1]. It belongs to the 1,4-dihydropyrazolo[3,4-b][1,4]thiazine-5-one class, which has been claimed in patents as Hedgehog (Hh)-signaling pathway inhibitors for oncological applications, though the specific biological data for this N1,N3-dimethyl-substituted member remains sparsely reported relative to its N1-phenyl congeners [2]. Its computed physicochemical properties include an XLogP3-AA of 0.5, one hydrogen bond donor, and three hydrogen bond acceptors [1].

Why Generic Pyrazolo-Thiazine Substitution Fails for 1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one (CAS 13568-76-8)


In-class substitution is precluded by the profound influence of ring oxidation state, N-substitution pattern, and heteroatom identity on both the pharmacophoric fingerprint and physicochemical drug-likeness parameters. The target compound occupies a precise intersection: it bears a 5-carbonyl (lactam) moiety absent in the fully reduced 1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]thiazine (CAS 1354952-12-7), a sulfur heteroatom replaced by oxygen in the oxazinone analog (CAS 1384429-41-7), and a compact N1-methyl group instead of the bulky N1-phenyl substituents prevalent in the Hh-inhibitor patent series [1][2]. These modifications alter the hydrogen-bonding capacity (donor count: 1 vs. 0 for the reduced analog), lipophilicity (XLogP3-AA: 0.5), and steric accessibility of the lactam NH and thioether sulfur, each of which can determine target engagement and metabolic stability [3].

Quantitative Differentiation Evidence for 1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one (CAS 13568-76-8) vs. Closest Analogs


Hydrogen-Bond Donor Capacity: 5-Oxo Group Confers a Unique Donor Site Absent in Reduced Thiazine Analogs

1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one possesses exactly one hydrogen-bond donor (the lactam NH at position 6) as computed by Cactvs 3.4.8.24, whereas its fully reduced congener 1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]thiazine (CAS 1354952-12-7) has zero H-bond donors [1][2]. This donor is essential for forming directional hydrogen bonds with biological targets such as kinase hinge regions or Hh-pathway protein interfaces, a feature explicitly exploited in the patent series where the 5-oxo group is retained across all active analogs [3].

Medicinal Chemistry Pharmacophore Design Drug-Likeness

Lipophilicity Control: XLogP3-AA = 0.5 Provides a Balanced Polarity Window vs. More Lipophilic N1-Phenyl Analogs

The target compound has a computed XLogP3-AA of 0.5 [1]. In sharp contrast, the N1-phenyl-3-methyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5-ones that dominate the Hh-inhibitor patent (e.g., 3-methyl-1-phenyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5-one substructures) are predicted to exhibit XLogP values >2.0 due to the additional phenyl ring—a ~1.5–2.0 log unit increase that markedly elevates lipophilicity-driven promiscuity and CYP inhibition risk [2]. The N1-methyl substitution of the target compound thus offers a distinct, polarity-enhanced alternative for hit-to-lead optimization where lower LogP is mandated.

ADME Optimization Lipophilicity Patent Analysis

Heteroatom Identity: Sulfur in the Thiazinone Ring Differentiates Electronic and Metabolic Profiles from the Oxazinone Analog

The target compound contains a sulfur atom in the 1,4-thiazinone ring (C7H9N3OS, MW 183.23), distinguishing it from its direct oxa-bioisostere 1,3-dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]oxazin-5(6H)-one (CAS 1384429-41-7, C7H9N3O2, MW 167.17) [1]. The S→O replacement alters ring electronics (thioether sulfur is more polarizable than ether oxygen), molecular weight (+16 Da), LogP (sulfur increases lipophilicity relative to oxygen), and metabolic liability (sulfur is susceptible to P450-mediated S-oxidation to sulfoxide/sulfone, generating distinct metabolite profiles vs. the oxazinone) [1].

Bioisosterism Sulfur Chemistry Metabolic Stability

Oxidation-State Ladder: 5-Oxo, Reduced, and 7,7-Dioxide Forms Present a Distinct Reactivity Gradient for Late-Stage Functionalization

The 1,3-dimethyl-pyrazolo[3,4-b][1,4]thiazine scaffold exists in three distinct oxidation states at the sulfur atom: the 5-oxo (target compound, thioether, CAS 13568-76-8), the fully reduced form (thioether without 5-oxo, CAS 1354952-12-7), and the 7,7-dioxide (sulfone, CAS 1375244-33-9) [1]. The target compound uniquely positions the sulfur at the thioether oxidation level adjacent to a carbonyl, creating a vinylogous amide system (S-CH2-C=O) that enables chemoselective alkylation at the active methylene (C-6) without affecting the sulfur, a transformation not feasible in the reduced form (where S-alkylation competes) or the dioxide (where the sulfone is inert) [2].

Synthetic Chemistry Oxidation State Late-Stage Diversification

Rotatable Bond Restriction: Zero Rotatable Bonds Impose Rigidity Advantageous for Entropic Binding Optimization

The target compound has zero rotatable bonds as computed by Cactvs 3.4.8.24, reflecting a fully cyclized, conformationally restricted scaffold [1]. In contrast, the N1-phenyl-3-methyl analogs from the Hh-inhibitor patent series possess a phenyl ring with at least one rotatable bond (N–Ph torsion), introducing conformational flexibility that carries an entropic penalty upon target binding [2]. The rigid structure of the target compound pre-organizes the pharmacophoric elements (lactam NH, carbonyl oxygen, thioether sulfur, pyrazole N2) into a fixed spatial array, potentially enhancing binding affinity for pre-organized binding pockets.

Conformational Analysis Entropy Scaffold Rigidity

Validated Application Scenarios for 1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one (CAS 13568-76-8) Based on Quantitative Differentiation Evidence


Hedgehog (Hh)-Pathway Inhibitor Lead Optimization with Reduced Lipophilicity

The target compound serves as a polarity-enhanced replacement for the N1-phenyl-3-methyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5-one substructures claimed in the ALLA CHEM patent series on Hh-signal cascade inhibitors [1]. With an XLogP3-AA of 0.5—approximately 1.5–2.0 log units lower than the N1-phenyl analogs—it provides medicinal chemists with a less lipophilic entry point for improving aqueous solubility and reducing off-target binding while retaining the critical 5-oxo pharmacophore required for Hh-pathway modulation [2].

Scaffold-Driven Kinase Hinge-Binder Design Utilizing the Lactam NH Donor

The single, geometrically constrained hydrogen-bond donor (lactam NH) present in this compound—but absent in the fully reduced 1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]thiazine analog—provides a directional interaction point for targeting kinase hinge regions [3]. The zero rotatable bond count and rigid fused architecture pre-organize the pharmacophore, minimizing entropic penalty upon binding and simplifying co-crystallization efforts in structure-based drug design campaigns [3][4].

Chemoselective C-6 Diversification for Parallel Library Synthesis

The vinylogous amide system (S-CH2-C=O) in this compound enables chemoselective alkylation or acylation at the C-6 methylene position without competing S-alkylation, a synthetic advantage over both the reduced thiazine analog (where the sulfur is more nucleophilic) and the 7,7-dioxide (where the methylene is deactivated) [5]. This unique reactivity profile makes the compound a preferred starting material for generating focused libraries of 6-substituted derivatives in medicinal chemistry programs.

Physicochemical Property Standard for Computational ADME Model Training

With precisely computed molecular properties—XLogP3-AA of 0.5, zero rotatable bonds, one H-bond donor, three H-bond acceptors, and a topological polar surface area (TPSA) in the favorable drug-like range—this compound serves as an ideal calibration standard for computational ADME models that predict permeability, solubility, and metabolic stability of fused heterocyclic drug candidates [4]. Its intermediate polarity and rigid structure fill a gap in property space between highly lipophilic N1-phenyl analogs and more polar oxazinone bioisosteres.

Quote Request

Request a Quote for 1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.